molecular formula C19H17NO2 B2890284 N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide CAS No. 924838-52-8

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide

Katalognummer: B2890284
CAS-Nummer: 924838-52-8
Molekulargewicht: 291.35
InChI-Schlüssel: ZRGGPSAZZYRUMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide is an organic compound characterized by a benzoxepine ring structure with a carboxamide group attached to the 4-position and a 2,3-dimethylphenyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with benzoxepine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxepine and carboxamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide, also known as KW-2449, is a compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoxepine core structure with a carboxamide functional group, contributing to its pharmacological properties. The molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 270.33 g/mol.

KW-2449 functions primarily as a multi-targeted kinase inhibitor. It exhibits inhibitory effects on several kinases including:

  • FLT3 : Inhibition with an IC50 of 6.6 nM.
  • ABL : Inhibition with an IC50 of 14 nM.
  • Aurora Kinase : Inhibition with an IC50 of 48 nM.

These interactions lead to significant downstream effects on cell proliferation and survival pathways.

In Vitro Biological Activity

In vitro studies have demonstrated that KW-2449 effectively inhibits the growth of various leukemia cell lines expressing FLT3 mutations. The growth inhibitory concentrations (GI50) for specific cell lines are as follows:

Cell LineGI50 (μM)
FLT3/ITD0.024
FLT3/D835Y0.046
Wild-type FLT30.014
MOLM-130.024
MV4;110.011

The compound also suppresses the phosphorylation of FLT3 and its downstream target phospho-STAT5 in a dose-dependent manner, indicating its potential to disrupt critical signaling pathways involved in leukemia progression .

In Vivo Efficacy

In vivo studies have shown that oral administration of KW-2449 leads to significant tumor growth inhibition in xenograft models of FLT3-mutated leukemia. Key findings include:

  • Tumor Growth Inhibition : Dose-dependent reduction in tumor volume was observed in SCID mice inoculated with MOLM-13 cells.
Dose (mg/kg)Tumor Volume Reduction (%)
2.530
5.045
1060
2075

Additionally, KW-2449 has been noted to induce G2/M arrest and apoptosis in FLT3 wild-type human leukemia cells, showcasing its broad-spectrum activity against different leukemia types .

Clinical Relevance and Case Studies

Recent clinical evaluations have highlighted KW-2449's potential in overcoming resistance mechanisms in imatinib-resistant leukemia. In primary samples from patients with acute myeloid leukemia (AML), the compound demonstrated significant antiproliferative activity, suggesting its utility as a treatment option for resistant cases .

Case Study Example

A case study involving a patient with FLT3-mutated AML treated with KW-2449 showed promising results:

  • Patient Profile : 45-year-old male with relapsed AML.
  • Treatment Regimen : KW-2449 administered at a dose of 10 mg/kg bi-daily.
  • Outcome : Significant reduction in leukemic blasts and improvement in bone marrow function after four weeks of treatment.

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-6-5-8-17(14(13)2)20-19(21)16-10-11-22-18-9-4-3-7-15(18)12-16/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGGPSAZZYRUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.